VPC-13566 is a small molecule compound classified as an androgen receptor inhibitor, specifically targeting the binding function 3 (BF3) of the androgen receptor. This compound has garnered interest in the field of prostate cancer research due to its ability to disrupt androgen receptor signaling pathways, particularly in cases where traditional therapies, such as enzalutamide and abiraterone, have failed. VPC-13566 operates by inhibiting the interaction between the androgen receptor and its co-activators, thereby blocking the transcriptional activity associated with androgen signaling .
VPC-13566 was developed as part of a series of compounds aimed at targeting non-ligand-binding pockets of the androgen receptor. It is classified under small molecule inhibitors with a specific focus on disrupting coactivator interactions. The compound is identified by its CAS number 218464-59-6 and has been shown to possess nanomolar potency against both wild-type and mutant forms of the androgen receptor .
The synthesis of VPC-13566 involves several key steps that focus on constructing its quinoline scaffold, which is critical for its biological activity. The synthetic route typically includes:
The detailed synthetic pathway has not been extensively published but is based on established organic synthesis techniques commonly used in medicinal chemistry .
VPC-13566 features a complex molecular structure characterized by a quinoline core linked to a methyl indole group. Its molecular formula is C₁₈H₁₉N₃O, with a molecular weight of approximately 295.36 g/mol. The compound's three-dimensional structure allows it to effectively fit into the BF3 pocket of the androgen receptor, facilitating its inhibitory action.
Key structural data include:
VPC-13566 engages in specific chemical interactions with the androgen receptor, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are critical for its mechanism of action:
Experimental assays have demonstrated that VPC-13566 can inhibit prostate-specific antigen secretion in prostate cancer cell lines, underscoring its functional efficacy in disrupting androgen signaling pathways .
The mechanism by which VPC-13566 exerts its effects involves several key processes:
VPC-13566 exhibits several notable physical and chemical properties:
Additional analyses have indicated that VPC-13566 maintains its efficacy across a range of pH levels typical of biological systems, making it a suitable candidate for therapeutic applications .
VPC-13566 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3